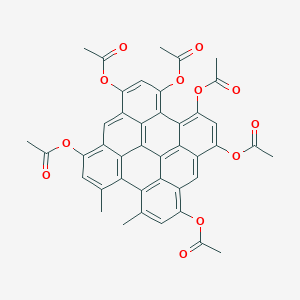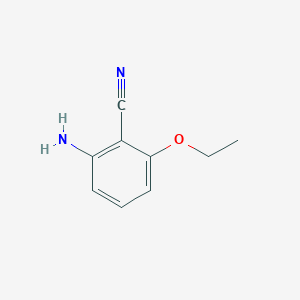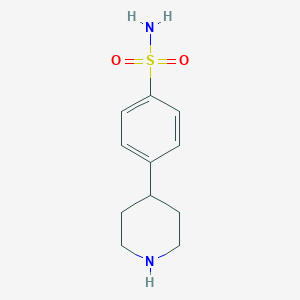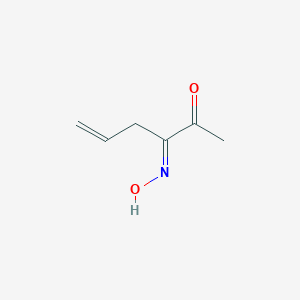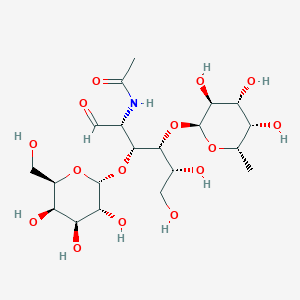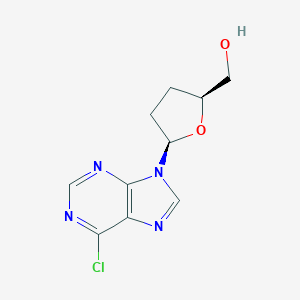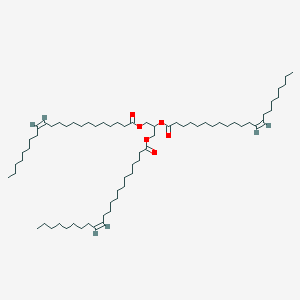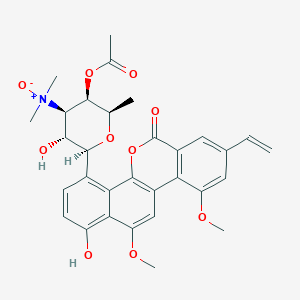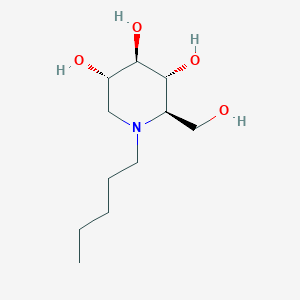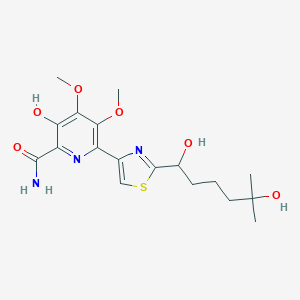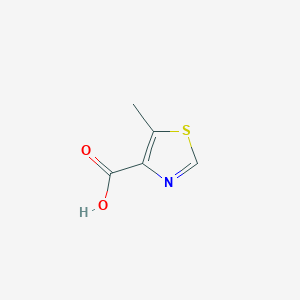
Di-tert-butyl azodicarboxylate
説明
Di-tert-butyl azodicarboxylate is a reagent used in the preparation of acyl hydrazinedicarboxylates. It is also used in the electrophilic amination of beta-keto esters catalyzed by an axially chiral guanidine .
Synthesis Analysis
Di-tert-butyl azodicarboxylate is commonly used in Mitsunobu reactions . It is also used as a reactive intermediate to synthesize other macromolecular substances due to its unique structural characteristics .Molecular Structure Analysis
The molecular formula of Di-tert-butyl azodicarboxylate is C10H18N2O4, and its molecular weight is 230.26 .Chemical Reactions Analysis
Di-tert-butyl azodicarboxylate is used in the electrophilic amination of beta-keto esters catalyzed by an axially chiral guanidine . It is also a common reagent used in Mitsunobu reactions .Physical And Chemical Properties Analysis
Di-tert-butyl azodicarboxylate is a flammable solid. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .科学的研究の応用
Thermal Decomposition Mechanism and Hazard Assessment
DBAD has been studied for its thermal decomposition mechanism and hazard assessment . The decomposition mechanism of DBAD involves several steps: the C–O bond cracks first, separating ·C (CH3)3 out, then the C–C bond cracks, separating ·CH3 out; the N=N double bond, C–N bond and C–O bond crack subsequently, separating: N–CO, ·O–CO–N:, HO–CO–N: and ·N=N–CO out, and these radical groups gradually decompose or oxidize into ·CH=CHCH3, ·O–CO/CO2, ·COOH, etc.; finally, all these radical groups dissociate and oxidize into H2O, CO2 and N2 .
Mitsunobu Reaction
DBAD is widely used in the Mitsunobu reaction . This reaction refers to the oxidation–reduction condensation reaction of nucleophilic substrates with alcohols in the presence of reducing phosphorus reagents and oxidizing azo reagents. It has the characteristics of mild reaction conditions, high yield and configuration inversion .
Esterification
Esterification can occur under Mitsunobu reaction conditions . This process involves the reaction of an alcohol with a carboxylic acid in the presence of a catalyst to produce an ester .
Etherification
Etherification is another application of DBAD under Mitsunobu reaction conditions . This process involves the reaction of an alcohol with a halide or sulfonate to produce an ether .
Halogenation
DBAD can be used in halogenation reactions under Mitsunobu conditions . This process involves the reaction of a compound with a halogen to introduce one or more halogen atoms into the molecule .
Electrophilic Amination of Beta-Keto Esters
DBAD is used in the electrophilic amination of beta-keto esters catalyzed by an axially chiral guanidine . This process involves the reaction of a beta-keto ester with an amine to introduce an amino group into the molecule .
Synthesis of Acyl Hydrazinedicarboxylates
DBAD is a reagent used in the preparation of acyl hydrazinedicarboxylates . These compounds are important intermediates in the synthesis of various organic compounds .
Enantioselective Synthesis of 3,6-Dihyropyridazines
DBAD serves as a precursor in an enantioselective synthesis of 3,6-dihyropyridazines . This process involves the reaction of DBAD with other reagents to produce 3,6-dihyropyridazines in an enantioselective manner .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
tert-butyl (NE)-N-[(2-methylpropan-2-yl)oxycarbonylimino]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4/c1-9(2,3)15-7(13)11-12-8(14)16-10(4,5)6/h1-6H3/b12-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKSQWQOAUQFORH-VAWYXSNFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N=NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)/N=N/C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Di-tert-butyl azodicarboxylate | |
CAS RN |
870-50-8 | |
| Record name | Di-tert-butyl azodicarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000870508 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 870-50-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109889 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Di-tert-butyl azodicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.634 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



